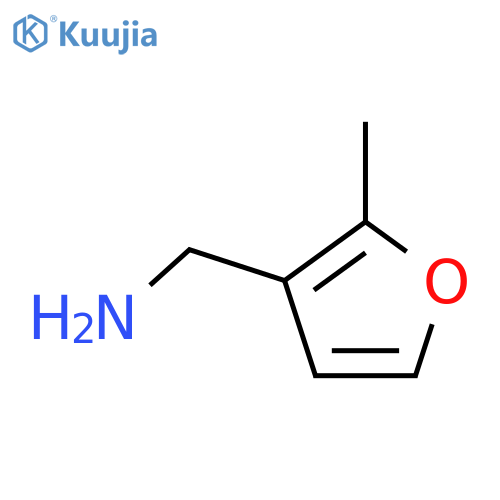Cas no 35801-15-1 ((2-methylfuran-3-yl)methanamine)

35801-15-1 structure
商品名:(2-methylfuran-3-yl)methanamine
(2-methylfuran-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 3-Furanmethanamine,2-methyl-
- (2-Methyl-3-furyl)methylamine
- (2-methylfuran-3-yl)methanamine
- 2-Methyl-3-aminomethyl-furan
- 3-Furanmethanamine,2-methyl
- 3-Furanmethylamine,2-methyl
- C-(2-Methyl-furan-3-yl)-methylamine
- AB01005625-01
- AT17524
- CHEBI:194968
- MFCD08435914
- CS-0216755
- 1-(2-Methylfuran-3-yl)methanamine
- SB36809
- (2-Methyl-3-furyl)methylamine, AldrichCPR
- SCHEMBL702163
- EN300-58810
- CHEMBL4521494
- FT-0759204
- DTXSID20594618
- JBJAKJOQAZHEJQ-UHFFFAOYSA-N
- 35801-15-1
- AKOS000163882
- (2-methyluran-3-yl)methanamine
- (2-Methyl-furan-3-yl)methylamine
- DB-069265
-
- MDL: MFCD08435914
- インチ: InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
- InChIKey: JBJAKJOQAZHEJQ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CO1)CN
計算された属性
- せいみつぶんしりょう: 111.06800
- どういたいしつりょう: 111.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- 密度みつど: 1.024
- ふってん: 159.9°Cat760mmHg
- フラッシュポイント: 50.5°C
- 屈折率: 1.498
- PSA: 39.16000
- LogP: 1.74700
(2-methylfuran-3-yl)methanamine セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:

(2-methylfuran-3-yl)methanamine 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
(2-methylfuran-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M327878-250mg |
(2-methylfuran-3-yl)methanamine |
35801-15-1 | 250mg |
$ 365.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-500mg |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 97% | 500mg |
¥1967.39 | 2025-01-20 | |
| Chemenu | CM195822-1g |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A159002555-1g |
(2-Methylfuran-3-yl)methanamine |
35801-15-1 | 95% | 1g |
$437.09 | 2023-09-02 | |
| eNovation Chemicals LLC | D967643-500mg |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 95% | 500mg |
$260 | 2024-07-28 | |
| eNovation Chemicals LLC | D967643-1g |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 95% | 1g |
$400 | 2024-07-28 | |
| Enamine | EN300-58810-0.1g |
(2-methylfuran-3-yl)methanamine |
35801-15-1 | 95% | 0.1g |
$125.0 | 2023-02-09 | |
| eNovation Chemicals LLC | D967643-5g |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 95% | 5g |
$1560 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-500mg |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 97% | 500mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-50mg |
C-(2-Methyl-furan-3-yl)-methylamine |
35801-15-1 | 97% | 50mg |
1000.69CNY | 2021-05-08 |
(2-methylfuran-3-yl)methanamine 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
35801-15-1 ((2-methylfuran-3-yl)methanamine) 関連製品
- 306934-85-0((2,5-dimethylfuran-3-yl)methanamine)
- 388072-09-1(2-Aminomethyl-3-methylfuran)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35801-15-1)(2-methylfuran-3-yl)methanamine

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):162.0/202.0/330.0